molecular formula C11H10N2O2 B3043472 8-Hydroxy-1-naphthoic hydrazide CAS No. 874606-24-3

8-Hydroxy-1-naphthoic hydrazide

Cat. No.: B3043472
CAS No.: 874606-24-3
M. Wt: 202.21 g/mol
InChI Key: NHCZKQJJECXESD-UHFFFAOYSA-N
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Description

8-Hydroxy-1-naphthoic hydrazide is an organic compound with the molecular formula C11H10N2O2 It is a derivative of naphthoic acid and features a hydrazide functional group

Mechanism of Action

Target of Action

8-Hydroxynaphthalene-1-carbohydrazide is a naphthalene-based compound. . This suggests that the compound may interact with platelets or related targets in the body.

Mode of Action

, indicating that they may interact with platelet activation pathways to prevent clot formation.

Biochemical Pathways

, it’s plausible that this compound could influence pathways related to platelet activation and clot formation.

Result of Action

, it could potentially prevent clot formation and thus have a protective effect against thrombotic disorders.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Future Directions

The molecular geometry optimization and quantum chemical properties have been retrieved from DFT. ADMET score has been predicted as a drug-likeness prospect from admetSAR . The in vitro antimicrobial potency of the ligand and its metal complexes were carried against the bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis), and fungal species (Candida albicans, Aspergillus niger) and showed their promising activity . This suggests that 8-Hydroxynaphthalene-1-carbohydrazide has potential for further development in the field of antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-1-naphthoic hydrazide typically involves the reaction of 8-hydroxy-1-naphthoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1-naphthoic hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 8-Hydroxy-1-naphthoic hydrazide is unique due to its specific structural features, such as the position of the hydroxy and hydrazide groups on the naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-hydroxynaphthalene-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-13-11(15)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,14H,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCZKQJJECXESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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